molecular formula C6H12O2 B3052533 2-Allylpropane-1,3-diol CAS No. 42201-43-4

2-Allylpropane-1,3-diol

Cat. No. B3052533
Key on ui cas rn: 42201-43-4
M. Wt: 116.16 g/mol
InChI Key: DBYUXTHCHXLVIU-UHFFFAOYSA-N
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Patent
US05114850

Procedure details

A mixture of 2-allyl-1,3-propanediol (0.116 g, 1 mmol), whole cells containing C. oxydans (0.1 g) and vinyl acetate saturated water (20 mL) was shaken at 30° C. and 300 RPM for 48 hours. The optically active monoacetate of 2-allyl-1,3-propanediol was obtained in 85% yield. Structure determination was done by nuclear magnetic resonance.
Quantity
0.116 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]([CH2:7][OH:8])[CH2:5][OH:6])[CH:2]=[CH2:3].[C:9]([O:12]C=C)(=[O:11])[CH3:10]>>[CH3:10][C:9]([O-:12])=[O:11].[CH2:1]([CH:4]([CH2:7][OH:8])[CH2:5][OH:6])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
0.116 g
Type
reactant
Smiles
C(C=C)C(CO)CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing C

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC(=O)[O-]
Name
Type
product
Smiles
C(C=C)C(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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